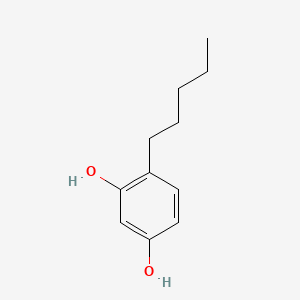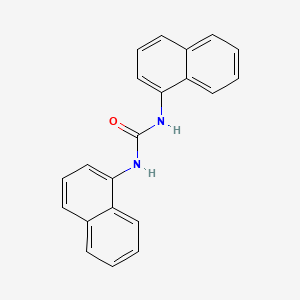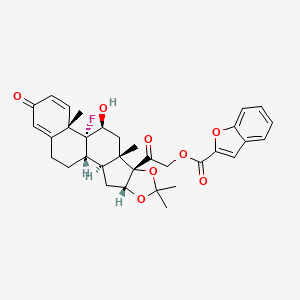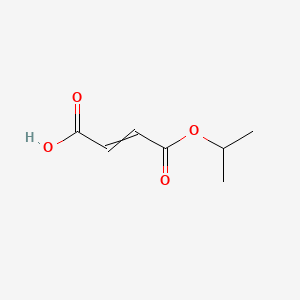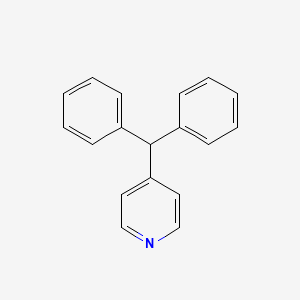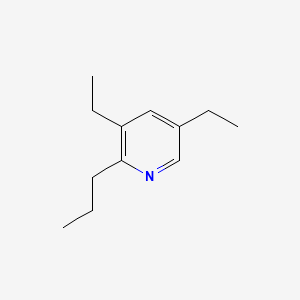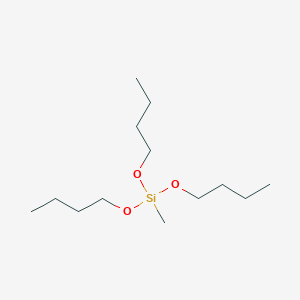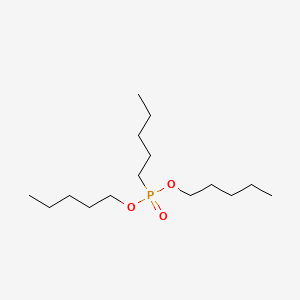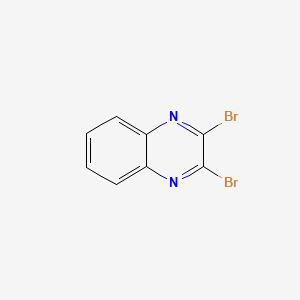
2,3-ジブロモキノキサリン
概要
説明
2,3-Dibromoquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of two bromine atoms at the 2nd and 3rd positions of the quinoxaline ring. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
科学的研究の応用
2,3-Dibromoquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and antimicrobial agents.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
作用機序
Target of Action
It’s known that quinoxaline derivatives, including 2,3-dibromoquinoxaline, have been widely studied for their potential applications in materials science and medicinal chemistry . They are used in various optoelectronic devices and are a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activity .
Mode of Action
It’s known that the compound can be efficiently synthesized from 2,3-dibromoquinoxaline by two pathways, involving pd-catalyzed two-fold c–n coupling and c–h activation reactions . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Given the compound’s potential applications in medicinal chemistry, it’s plausible that it might affect various biochemical pathways related to antiviral, antitumor, and antidiabetic activity .
Result of Action
Given its potential applications in medicinal chemistry, it’s likely that the compound exerts its effects at the molecular and cellular levels, possibly through interactions with specific targets related to antiviral, antitumor, and antidiabetic activity .
Action Environment
It’s known that the compound can be synthesized under certain conditions, such as pd-catalyzed reactions , suggesting that its action might be influenced by specific chemical environments.
生化学分析
Biochemical Properties
It is known that it can be used in the synthesis of indoloquinoxaline derivatives . These derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known to be involved in the synthesis of indoloquinoxaline derivatives
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dibromoquinoxaline can be synthesized through various methods. One common approach involves the bromination of quinoxaline using bromine or N-bromosuccinimide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields high purity products.
Industrial Production Methods: In industrial settings, the production of 2,3-Dibromoquinoxaline often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反応の分析
Types of Reactions: 2,3-Dibromoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are used under mild conditions.
Palladium-Catalyzed Coupling: Reagents like palladium acetate and phosphine ligands are used under inert atmosphere conditions.
Cyclization: Catalysts such as copper or rhodium are employed under elevated temperatures.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azidoquinoxalines or thioquinoxalines are formed.
Coupling Products: Products include biaryl or aryl-amine derivatives.
Cyclization Products: Complex heterocyclic compounds with potential biological activity.
類似化合物との比較
2,3-Dichloroquinoxaline: Similar in structure but with chlorine atoms instead of bromine.
2,3-Diiodoquinoxaline: Contains iodine atoms, leading to different reactivity and applications.
2,3-Difluoroquinoxaline: Fluorine atoms impart unique electronic properties.
Uniqueness: 2,3-Dibromoquinoxaline is unique due to the specific reactivity of bromine atoms, which makes it particularly useful in cross-coupling reactions and the synthesis of complex heterocycles. Its versatility in various chemical transformations and applications in diverse fields highlights its importance in both academic and industrial research.
特性
IUPAC Name |
2,3-dibromoquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDMKSVSNFQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347771 | |
| Record name | 2,3-Dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23719-78-0 | |
| Record name | 2,3-Dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromoquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




